2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine
Overview
Description
“2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine” is a heterocyclic compound with a fused imidazole and pyridine ring structure. It is part of the imidazopyridine class, which is recognized for its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized through various methods. For instance, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been reported . Another method involves the coupling of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone .Molecular Structure Analysis
The molecular formula of “this compound” is C11H16N2. It is a tetrahydroimidazo[1,2-a]pyridine derivative .Chemical Reactions Analysis
The chemical reactions involving imidazo[1,2-a]pyridines are diverse. For instance, a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines has been reported for the synthesis of imidazo[1,2-a]pyridines .Scientific Research Applications
Synthesis and Characterization of Imidazo[1,2-a]Pyridine Carboxylic Acid Derivatives
The synthesis of imidazo[1,2-a]pyridine carboxylic acid, a key intermediate for further chemical transformations, involves a multi-step process starting from 2-amino pyridine. This process includes alkylation/cyclization, chlorination, and Suzuki cross-coupling/hydrolysis, highlighting the compound's versatility in organic synthesis (Du Hui-r, 2014).
Therapeutic Potential
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents
Imidazo[1,2-a]pyridine is acknowledged for its wide-ranging therapeutic applications in medicinal chemistry. Its derivatives are being explored for potential as anticancer, antimicrobial, antiviral, antidiabetic agents, among other uses. This exploration is aimed at developing novel therapeutic agents by modifying this scaffold, which already forms the basis of several marketed drugs (A. Deep et al., 2016).
Advanced Synthesis Techniques
Copper-Catalyzed Synthesis of Imidazo[1,2‐a]pyridines
A novel copper-catalyzed oxidative cyclization technique facilitates the synthesis of imidazo[1,2-a]pyridines from basic starting materials under ambient air. This method allows the direct preparation of zolimidine, an antiulcer drug, on a large scale, demonstrating the compound's relevance in pharmaceutical manufacturing (A. K. Bagdi et al., 2013).
Biological Screening and Pharmacology
Synthesis, Spectral Studies, and Biological Screening
The biological activity of 2-(4'-chlorophenyl)-6-methyl- imidazo[1,2-a]pyridine derivatives against various bacterial and fungal strains has been evaluated. Some derivatives exhibited moderate activity, underscoring the potential of imidazo[1,2-a]pyridine derivatives in developing new antimicrobial agents (V. V. Bhuva et al., 2015).
Anticholinesterase Potential
Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation
This study synthesizes and evaluates the anticholinesterase potential of imidazo[1,2-a]pyridine-based derivatives, showing promise in treatments for heart and circulatory failures. Certain derivatives demonstrated significant AChE and BChE inhibition, indicating their potential in treating related disorders (Huey Chong Kwong et al., 2019).
Future Directions
Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . They are part of the ongoing research in drug discovery, particularly in the development of new antituberculosis agents . Therefore, the future directions for “2-cyclopropyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine” could be in the field of medicinal chemistry and drug discovery.
Properties
IUPAC Name |
2-cyclopropyl-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-8-2-5-11-12-10(9-3-4-9)7-13(11)6-8/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXENRJDJVZOIRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NC(=CN2C1)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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